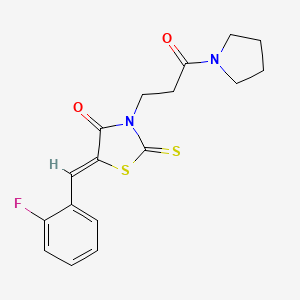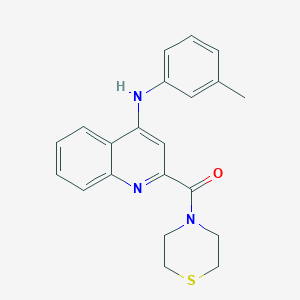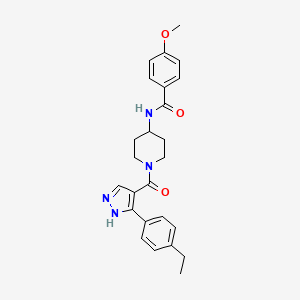![molecular formula C16H25N3O3S2 B2516636 1-メチルスルホニル-N-{1-[(チオフェン-3-イル)メチル]ピロリジン-3-イル}ピペリジン-4-カルボキサミド CAS No. 2097932-26-6](/img/structure/B2516636.png)
1-メチルスルホニル-N-{1-[(チオフェン-3-イル)メチル]ピロリジン-3-イル}ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.51. The purity is usually 95%.
BenchChem offers high-quality 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用および鎮痛作用
チオフェン誘導体は、抗炎症作用を持つことが報告されています . これにより、関節炎や炎症性腸疾患などの炎症関連疾患の治療のための新しい薬物の開発に利用できる可能性があります。
抗菌作用
チオフェン系化合物は、抗菌作用を示すことが示されています . つまり、新しい抗生物質や抗真菌薬の開発に利用できる可能性があります。
降圧作用
一部のチオフェン誘導体は、降圧作用を示すことが示されています . これにより、高血圧の治療に利用できる可能性があります。
抗腫瘍作用
チオフェン誘導体は、抗腫瘍作用も示すことが示されています . これにより、化学療法レジメンの一部として、がん治療に利用できる可能性があります。
キナーゼ阻害作用
チオフェン誘導体は、キナーゼを阻害することが判明しています . キナーゼは、細胞シグナル伝達において重要な役割を果たす酵素です。 これにより、特定の種類のがんなど、異常な細胞シグナル伝達を伴う疾患の治療に利用できる可能性があります。
材料科学における応用
潜在的な医薬品としての応用のほかに、チオフェン誘導体は材料科学でも使用されています。 たとえば、発光ダイオードの製造に使用されます .
鈴木-宮浦カップリング
チオフェン誘導体は、鈴木-宮浦カップリングに使用できます。これは、有機化学で広く用いられている、炭素-炭素結合を形成するタイプの化学反応です .
腐食防止剤
チオフェン誘導体は、腐食防止剤として機能することができます . これにより、金属を腐食から保護するために利用できる可能性があります。
特性
IUPAC Name |
1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJTDQGXARDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-dihydro-1H-inden-5-yl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)


![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2516562.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2516568.png)
![3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2516575.png)

